

Isononyl Acrylate Monomer: A Comprehensive Technical Guide to Health and Safety Hazards

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Compound of Interest

Compound Name: Isononyl acrylate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isononyl acrylate (INA) is an acrylate monomer utilized in the synthesis of polymers for various applications. As with other acrylate monomers, understanding its health and safety profile is critical for safe handling and use in research and development settings. This technical guide provides an in-depth overview of the known health and safety hazards associated with **isononyl acrylate** and structurally related acrylate monomers. The information is presented to meet the needs of researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and the underlying toxicological pathways.

Toxicological Profile

The toxicological profile of **isononyl acrylate** is characterized by its potential for skin and eye irritation, and skin sensitization. Acute systemic toxicity is generally low. Much of the available data is derived from studies on structurally similar acrylate monomers, such as isooctyl acrylate and butyl acrylates, through a read-across approach.

Acute Toxicity

Quantitative data on the acute toxicity of **isononyl acrylate** is limited. However, data from structurally similar acrylate esters provide an indication of its low acute toxicity potential.

Endpoint	Species	Route	Value	Reference Compound	Citation
LD50	Rat	Oral	> 5000 mg/kg bw	Isooctyl acrylate	[1]
LD50	Rabbit	Dermal	2000 - 3024 mg/kg bw	n-Butyl acrylate	
LC50	Rat	Inhalation	10.3 mg/L (4 hours)	n-Butyl acrylate	

Irritation

Isononyl acrylate is classified as a skin and eye irritant.

Skin Irritation: Studies on rabbits have shown that **isononyl acrylate** can cause skin irritation. [2][3]

Endpoint	Species	Observation	Classification	Citation
Primary Dermal Irritation	Rabbit	Very slight to slight erythema, reversible within 72 hours to 7 days.	Mild Irritant	[2][4]
Primary Dermal Irritation	Rabbit	No dermal irritation observed in some studies.	Non-irritant	[3]

Eye Irritation: **Isononyl acrylate** is also considered an eye irritant.

Endpoint	Species	Observation	Classification	Citation
Primary Eye Irritation	Rabbit	Minimal to moderate conjunctival irritation, reversible within 24 hours to 8 days.	Minimally Irritating	[5][6]

Sensitization

Acrylate monomers are well-known skin sensitizers, and **isononyl acrylate** is expected to share this property. The mechanism of skin sensitization involves the chemical acting as a hapten and reacting with skin proteins to form an immunogenic complex.

Endpoint	Method	Result	Citation
Skin Sensitization	LLNA	Data on other acrylates (BA, EA, MA) classify them as weak sensitizers, with EHA as a moderate sensitizer.	[7]

Experimental Protocols

The toxicological data presented are based on standardized testing guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test assesses the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

Methodology:

- Test Animals: Healthy, young adult albino rabbits are used.[8]
- Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.[8]
- Application: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch and a semi-occlusive dressing.[8]
- Exposure: The exposure duration is typically 4 hours.[8]
- Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. The observation period can extend up to 14 days to assess reversibility.[8]
- Scoring: The reactions are scored according to a standardized grading system (e.g., Draize scale).[4]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or corrosion in the eye.

Methodology:

- Test Animals: Healthy, young adult albino rabbits are used.[9]
- Procedure: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[9]
- Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation. The observation period can be extended to 21 days to assess the reversibility of any effects.[9]
- Scoring: Ocular lesions are scored using a standardized system.[5]

Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD Guideline 429)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical. It measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application.

Methodology:

- Test Animals: Mice (e.g., CBA/Ca strain) are used.[\[10\]](#)
- Application: The test substance is applied to the dorsal surface of the ears for three consecutive days.[\[10\]](#)
- Proliferation Measurement: On day 6, a radiolabeled substance (e.g., ^3H -methyl thymidine) is injected intravenously. This substance is incorporated into the DNA of proliferating cells.[\[10\]](#)
- Sample Collection: A few hours after the injection, the draining auricular lymph nodes are excised.[\[10\]](#)
- Analysis: The amount of radioactivity in the lymph node cells is measured. A Stimulation Index (SI) is calculated by comparing the proliferation in treated animals to that in control animals. An SI of 3 or greater is considered a positive response.[\[10\]](#) The EC3 value, which is the concentration of the chemical required to produce an SI of 3, is determined to quantify the sensitizing potency.[\[11\]](#)

Signaling Pathways of Toxicity

The irritant and sensitizing effects of acrylate monomers are mediated by specific cellular signaling pathways.

Skin Sensitization: The Keap1-Nrf2 Pathway

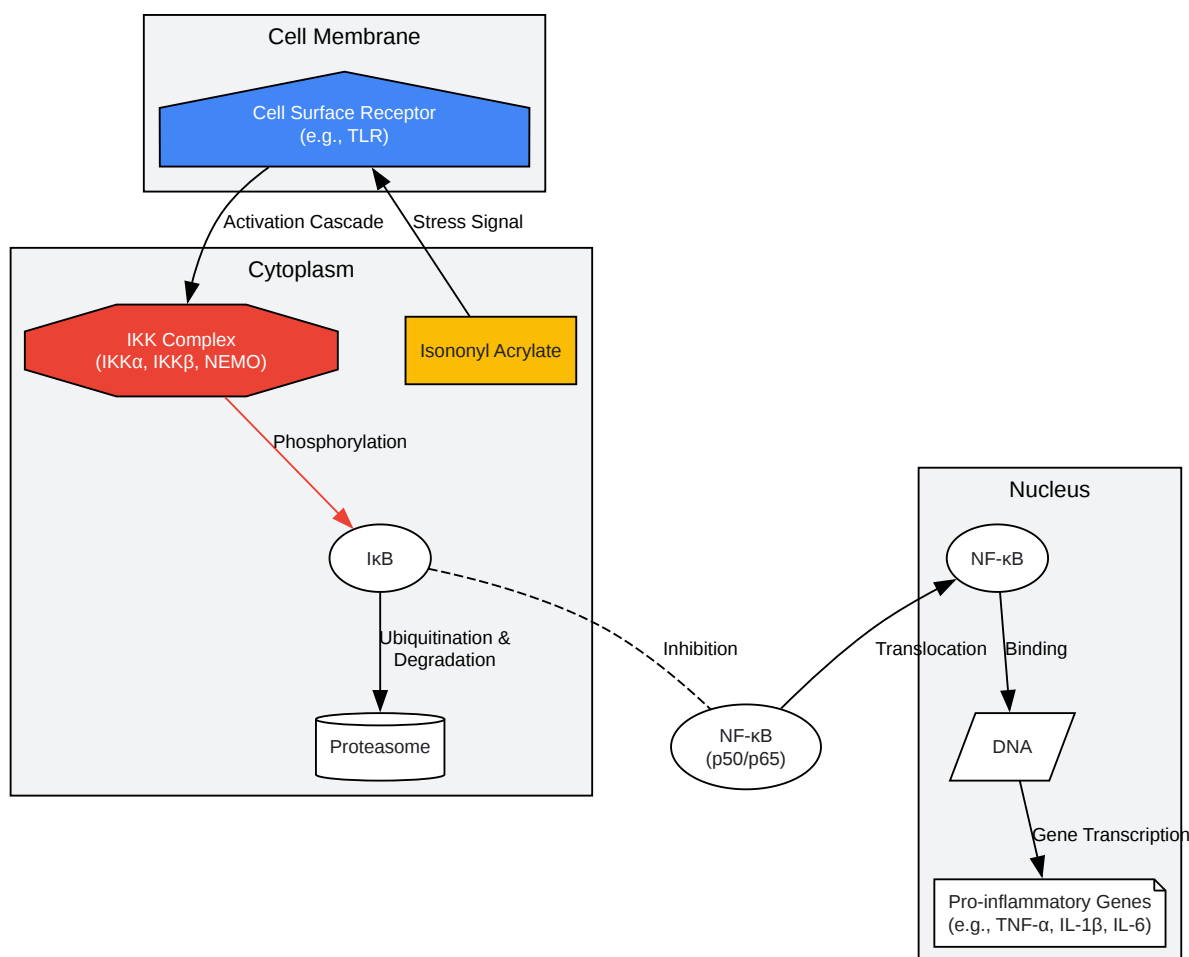
Acrylate monomers are electrophilic compounds that can react with nucleophilic residues in proteins. This reactivity is central to their ability to induce skin sensitization. The Keap1-Nrf2 pathway is a key cellular defense mechanism against oxidative and electrophilic stress and is a primary target for sensitizing chemicals.

Caption: Keap1-Nrf2 signaling pathway activation by **isononyl acrylate**.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. Electrophilic compounds like **isononyl acrylate** can covalently modify specific cysteine residues on Keap1 via a Michael addition reaction.^{[12][13]} This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. As a result, Nrf2 is stabilized, translocates to the nucleus, heterodimerizes with small Maf proteins, and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This leads to the transcription of a battery of cytoprotective genes, which is a key event in the initiation of the skin sensitization response.

Skin Irritation: The NF- κ B Pathway

Skin irritation is an inflammatory response. The Nuclear Factor-kappa B (NF- κ B) signaling pathway is a master regulator of inflammation.



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Caption: NF-κB signaling pathway in acrylate-induced skin irritation.

In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitory IκB proteins. Various stimuli, including chemical irritants like acrylate monomers, can trigger signaling cascades that lead to the activation of the IκB kinase (IKK) complex.[14] The

activated IKK complex phosphorylates I κ B proteins, marking them for ubiquitination and subsequent degradation by the proteasome.[15] The degradation of I κ B releases NF- κ B, allowing it to translocate to the nucleus. In the nucleus, NF- κ B binds to specific DNA sequences and promotes the transcription of a wide range of pro-inflammatory genes, including those for cytokines like TNF- α , IL-1 β , and IL-6.[16][17] The production of these inflammatory mediators leads to the clinical signs of skin irritation, such as redness, swelling, and pain.

Conclusion and Safety Recommendations

Isononyl acrylate monomer presents moderate health and safety hazards, primarily related to skin and eye irritation and skin sensitization. While acute systemic toxicity appears to be low based on data from structural analogues, direct contact should be avoided. Researchers, scientists, and drug development professionals handling this substance should adhere to strict safety protocols:

- **Engineering Controls:** Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
- **Personal Protective Equipment (PPE):**
 - **Gloves:** Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving may be advisable for prolonged handling.
 - **Eye Protection:** Use chemical safety goggles or a face shield.
 - **Lab Coat:** A lab coat or other protective clothing should be worn to prevent skin contact.
- **Handling:** Avoid direct contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- **Storage:** Store in a cool, dry, well-ventilated area, away from incompatible materials such as oxidizing agents. Keep containers tightly closed.
- **Spills:** In case of a spill, wear appropriate PPE and absorb the spill with an inert material. Dispose of the waste in accordance with local, state, and federal regulations.

By understanding the toxicological profile and the underlying mechanisms of toxicity, and by implementing appropriate safety measures, the risks associated with the handling of **isononyl acrylate** monomer can be effectively managed in a professional research and development environment.

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